4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione
Description
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione is a thiomorpholine derivative characterized by a 1,4-thiazine-3,5-dione core substituted with a 2,4-difluorophenyl group. Its synthesis typically involves nucleophilic addition reactions of substituted hydrazides with aryl isothiocyanates, followed by cyclization under basic conditions . Key spectral features include IR absorption bands for the C=S group (~1247–1255 cm⁻¹) and NH groups (~3278–3414 cm⁻¹), confirming its thione tautomeric form .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYYBDUKFAZANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,4-difluoroaniline with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione is utilized in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The compound is compared below with three structurally similar thiomorpholine-3,5-dione derivatives (Table 1).
Table 1. Structural and Molecular Comparison
Key Observations:
- Diethyl groups (electron-donating) may stabilize the ring system .
- Lipophilicity : The 2,6-diethylphenyl analog has the highest molecular weight and lipophilicity, which could improve membrane permeability in biological systems .
- Polarity : The hydroxyl group in the 3,5-dichloro-4-hydroxyphenyl derivative increases polarity, favoring solubility in polar solvents .
Spectral Differentiation :
- IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in thiomorpholine-dione derivatives confirms cyclization, while C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) bands validate tautomeric forms .
- NMR : Substituents like fluorine or chlorine produce distinct splitting patterns. For example, ¹⁹F NMR would differentiate 2,4-difluorophenyl from trifluoromethyl analogs.
Functional Implications
- Biological Activity : Fluorinated analogs (e.g., 2,4-difluorophenyl, trifluoromethyl) are often explored for enhanced metabolic stability and target binding in drug design .
- Material Science : Electron-withdrawing groups may tune electronic properties for applications in organic semiconductors or catalysts.
Biological Activity
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione, a compound with the CAS number 338793-79-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiomorpholine ring substituted with a difluorophenyl group and two carbonyl groups. This unique configuration contributes to its biological activity by enabling interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiomorpholine can inhibit cancer cell proliferation. A recent study demonstrated that thiazolidine-2,4-dione derivatives targeting VEGFR-2 exhibited IC50 values as low as 0.081 μM against various cancer cell lines (HT-29, A-549, and HCT-116) . Such findings suggest that this compound may also possess similar anticancer effects.
The mechanism by which this compound exerts its effects is thought to involve enzyme inhibition. Compounds in this class often interact with key enzymes involved in cell signaling pathways related to cancer progression and inflammation. For example, inhibition of dipeptidyl peptidase-4 (DPP-4) has been noted in related compounds, which can lead to enhanced insulin sensitivity and potential anti-tumor effects .
Enzyme Inhibition
In addition to anticancer properties, this compound is under investigation for its role as an enzyme inhibitor. The sulfonamide group in related structures has been shown to form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of thiomorpholine derivatives. For instance:
- MTT Assays : These assays have been employed to assess the cytotoxicity of compounds against various cancer cell lines. Compounds similar to this compound showed significant cytotoxic effects at micromolar concentrations.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Thiazolidine Derivative | 0.081 | VEGFR-2 inhibition |
| Dipeptidyl Peptidase Inhibitor | ~1.0 | Enzyme inhibition |
| Thiomorpholine Derivative | Varies | Anticancer activity |
Future Directions
Given the promising biological activities observed in related compounds, further research into this compound is warranted. Potential areas for future exploration include:
- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
